4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated benzimidazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amidation: Finally, the compound is subjected to amidation with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, suitable solvents, and catalysts.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of the corresponding oxidized product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide
- 4-bromo-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide
- 4-iodo-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide
Uniqueness
4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and iodo analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C17H15FN4O3 |
---|---|
Molecular Weight |
342.32 g/mol |
IUPAC Name |
4-fluoro-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15FN4O3/c1-21-15-7-6-13(22(24)25)10-14(15)20-16(21)8-9-19-17(23)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,23) |
InChI Key |
QRNBGPKBPFILOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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